1-(2-Propoxyphenyl)ethanol

Description

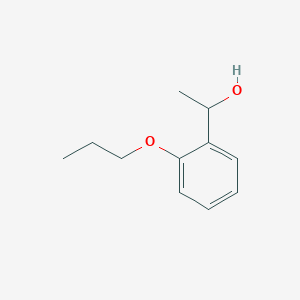

1-(2-Propoxyphenyl)ethanol is a secondary alcohol characterized by a phenyl ring substituted with a propoxy (-OCH₂CH₂CH₃) group at the ortho position and an ethanol (-CH₂CH₂OH) functional group. This structure enhances its lipophilicity compared to shorter-chain alkoxy analogs, which is critical for membrane permeability and biological activity .

Properties

IUPAC Name |

1-(2-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7,9,12H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMRKPFMGZTMSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Propoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Propoxyphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Propoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride in THF or sodium borohydride in ethanol.

Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.

Major Products Formed:

Oxidation: 1-(2-Propoxyphenyl)ethanone.

Reduction: 1-(2-Propoxyphenyl)ethane.

Substitution: 1-(2-Propoxyphenyl)ethyl chloride or bromide.

Scientific Research Applications

1-(2-Propoxyphenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its alcohol functional group.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(2-Propoxyphenyl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, it can act as a substrate or inhibitor, affecting the enzyme’s activity. The propoxy group may also contribute to the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(2-Propoxyphenyl)ethanol with analogs differing in substituents, functional groups, or substitution patterns:

Impact of Alkoxy Chain Length

Longer alkoxy chains (e.g., propoxy vs. methoxy or ethoxy) correlate with increased biological activity due to enhanced lipophilicity and steric bulk. For example:

- Compound 4 (2-ethoxy) : Moderate activity against Candida albicans (MIC = 8 µg/mL).

- Compound 5 (2-propoxy): Superior activity (MIC = 2 µg/mL) against the same strain . This trend suggests that this compound’s propoxy group may optimize membrane interaction and target binding compared to shorter-chain analogs.

Functional Group Effects

- Ethanol vs. Ketone: The hydroxyl group in this compound enables hydrogen bonding, improving solubility and interactions with biological targets compared to ketone analogs like 1-(2-propoxyphenyl)ethanone .

- Benzamide Derivatives : The benzamide group in 2-Hydroxy-N-(2-propoxyphenyl)benzamide introduces additional hydrogen-bonding sites, contributing to its exceptional activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Substituent Position Sensitivity

- Ortho vs. Para Substitution: Ortho-substituted propoxy groups (as in this compound) may induce steric effects that hinder binding to some targets. In contrast, para-substituted analogs (e.g., 1-(4-propoxyphenyl)ethanol) could exhibit altered activity profiles due to reduced steric hindrance .

Biological Activity

Overview

1-(2-Propoxyphenyl)ethanol is an organic compound belonging to the class of phenolic compounds, characterized by a propoxy group attached to a phenyl ring and an ethanol moiety. Its molecular formula is C11H16O2, with a molecular weight of 180.24 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

This compound can be synthesized through several methods, including:

- Reduction of Ketones : Utilizing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in inert solvents like tetrahydrofuran (THF).

- Catalytic Hydrogenation : In industrial settings, the compound may be produced via hydrogenation of corresponding ketones using metal catalysts under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . For instance, studies have shown that compounds in this class can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 250 to 1000 µg/mL, indicating moderate efficacy against microbial pathogens .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems. Preliminary studies suggest that this compound may exhibit significant antioxidant properties, contributing to its therapeutic potential .

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising antiproliferative activity, particularly against lung and liver cancer cells. IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the micromolar range, indicating its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors within cells, modulating their activity and influencing cellular pathways.

- Oxidative Stress Modulation : By acting as an antioxidant, it may help mitigate oxidative damage in cells, thereby influencing cell survival and proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar phenolic compounds reveals unique properties attributed to the propoxy group. Other related compounds include:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-(3-Methoxyphenyl)ethanol | Structure | Moderate antimicrobial activity |

| 1-(3-Ethoxyphenyl)ethanol | Structure | Lower cytotoxicity |

| 1-(3-Butoxyphenyl)ethanol | Structure | Higher antioxidant activity |

Case Studies

Several case studies have highlighted the therapeutic potential of phenolic compounds similar to this compound:

- Case Study A : A study involving a derivative of this compound demonstrated significant inhibition of tumor growth in xenograft models.

- Case Study B : Research on its antioxidant properties showed a reduction in oxidative stress markers in animal models subjected to induced oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.